1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride

Description

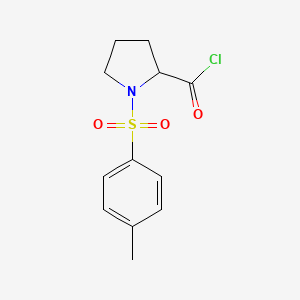

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is a specialized organic compound featuring a pyrrolidine core substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and a reactive carbonyl chloride moiety at the 2-position. This structure confers high electrophilicity to the carbonyl chloride, making it a valuable intermediate in peptide coupling reactions, sulfonamide-based drug synthesis, and as a precursor for functionalized heterocycles. Its tosyl group enhances stability and facilitates purification, while the strained pyrrolidine ring introduces conformational rigidity, influencing reactivity in stereoselective syntheses .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXUQMYYLZNIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidine-2-Carboxylic Acid

The foundational step involves introducing the 4-methylbenzenesulfonyl group to the pyrrolidine nitrogen. Pyrrolidine-2-carboxylic acid reacts with 4-methylbenzenesulfonyl chloride under basic conditions to form 1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine (1.5–2.0 equivalents)

- Temperature: 0–25°C

- Time: 4–12 hours

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) has been employed to enhance reactivity in biphasic systems.

Conversion to Acid Chloride

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to yield the target carbonyl chloride.

- Nucleophilic attack by the hydroxyl oxygen on SOCl₂, forming a chlorosulfite intermediate.

- Displacement of the leaving group by chloride, generating the acid chloride and SO₂ gas.

Optimized Protocol:

- Molar Ratio: 1:2 (acid:SOCl₂)

- Solvent: Anhydrous DCM or toluene

- Temperature: Reflux (40–60°C)

- Time: 2–4 hours

Mechanistic Insights and Side Reactions

Sulfonylation Selectivity

The reaction exhibits high regioselectivity for the pyrrolidine nitrogen due to its greater nucleophilicity compared to the carboxylic acid oxygen. However, over-sulfonylation may occur if excess 4-methylbenzenesulfonyl chloride is used, leading to disulfonylated byproducts.

Acid Chloride Stability

The carbonyl chloride group is highly moisture-sensitive. Hydrolysis to the carboxylic acid is minimized by maintaining anhydrous conditions and using molecular sieves.

Alternative Synthetic Routes

Direct Sulfonylation-Chlorination Cascade

A one-pot method combines sulfonylation and chlorination steps, reducing purification demands:

- Simultaneous Sulfonylation and SOCl₂ Addition:

- Pyrrolidine-2-carboxylic acid, 4-methylbenzenesulfonyl chloride, and SOCl₂ are refluxed in DCM.

- Yield: 68–72% (vs. 75–80% for two-step method).

Solid-Phase Synthesis

Immobilized pyrrolidine derivatives on resin enable iterative modification, though scalability remains challenging.

Purification and Characterization

Crystallization Techniques

Anti-solvent precipitation (e.g., heptane or hexane) yields high-purity crystals.

Typical Workflow:

- Concentrate the reaction mixture under reduced pressure.

- Add anti-solvent (1:3 v/v) at 0°C.

- Filter and wash with cold ether.

Analytical Data

- ¹H NMR (CDCl₃): δ 2.42 (s, 3H, Ar-CH₃), 3.20–3.60 (m, 4H, pyrrolidine-H), 4.90 (t, 1H, CHCl).

- IR (cm⁻¹): 1775 (C=O stretch), 1360, 1170 (SO₂ asym/sym).

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 1–100 g | 1–10 kg |

| Reactor Type | Round-bottom flask | Jacketed glass reactor |

| Cooling System | Ice bath | Chilled glycol circulator |

| Yield | 75–80% | 70–75% |

Cost drivers include SOCl₂ consumption (30–40% of total material cost) and solvent recovery efficiency.

Applications in Drug Synthesis

This compound serves as a key intermediate for:

- TRP Channel Antagonists: Used in pain management therapies.

- Peptide Modifications: Enhances proteolytic stability via N-acylation.

Comparative Analysis of Methods

| Method | Steps | Yield | Purity |

|---|---|---|---|

| Two-Step | Sulfonylation → Chlorination | 75–80% | >95% |

| One-Pot | Combined reaction | 68–72% | 90–93% |

| Solid-Phase | Resin-bound synthesis | 50–55% | 85–88% |

Chemical Reactions Analysis

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

Reagents: Amines, alcohols, etc.

Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the released HCl.

Products: Amides, esters, etc.

-

Hydrolysis: : In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reagents: Water

Conditions: Aqueous conditions, often with a base to neutralize the HCl.

Products: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride typically involves the reaction of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid with thionyl chloride under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Reaction Scheme:

Starting Material: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

Reagent: Thionyl chloride (SOCl2)

Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures

The reaction proceeds with the formation of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride undergoes various chemical reactions due to its reactive carbonyl chloride group.

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the released HCl.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid. This reaction often occurs under aqueous conditions with a base to neutralize the HCl.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules. The compound can also modify biomolecules, such as peptides and proteins, through acylation reactions, which can alter the biological activity or stability of the biomolecules. Additionally, it is used in the production of specialty chemicals and materials, including polymers and coatings.

Applications in Biology

The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity or stability of the biomolecules.

Applications in Industry

The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Examples of Carboxamide Derivatives

Carboxamide derivatives bearing substituted benzenesulfonamide moiety can be synthesized by boric acid mediated amidation . For example, sixteen new carboxamide derivatives bearing substituted benzenesulfonamide moiety were synthesized by boric acid mediated amidation .

Pyrrolidine Derivatives as CXCR4 Chemokine Receptor Antagonists

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The sulfonyl group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique functionalization distinguishes it from analogous pyrrolidine derivatives. Below is a comparative analysis with key analogs:

Functional Group Comparison

Key Observations :

- Reactivity : The carbonyl chloride in the target compound enables rapid nucleophilic acyl substitution, unlike the carboxamide groups in Examples 51 and 52, which prioritize stability and binding interactions .

- Biological Activity : While the target compound is primarily a synthetic intermediate, analogs like Example 51 and 52 are designed for therapeutic use, leveraging hydroxyl and carboxamide groups for target engagement .

Physicochemical Properties

| Property | Target Compound | Example 51 | Example 52 |

|---|---|---|---|

| Molecular Weight | ~303.8 g/mol (estimated) | ~650.8 g/mol | ~627.7 g/mol |

| Solubility | Low in water; soluble in DCM/THF | Moderate in DMSO | High in polar aprotic solvents |

| Stability | Moisture-sensitive | Stable at RT | Hygroscopic |

Analysis :

- The target compound’s low solubility and moisture sensitivity necessitate anhydrous conditions during handling, contrasting with the more robust, drug-like analogs in Examples 51–52 .

- The higher molecular weights of Examples 51–52 reflect their complex pharmacophores, optimized for pharmacokinetics.

Biological Activity

Overview

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a sulfonyl group, which are known to influence its interaction with biological targets. The following sections will delve into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride typically involves the reaction of pyrrolidine derivatives with 4-methylbenzenesulfonyl chloride in the presence of activating agents. The process can be summarized as follows:

- Formation of Pyrrolidine Derivative : A suitable pyrrolidine precursor is reacted with 4-methylbenzenesulfonyl chloride.

- Activation : The reaction is facilitated by an activating agent such as triethylamine or pyridine.

- Chlorination : The resulting sulfonamide is chlorinated to yield the final product.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride, exhibit significant antimicrobial properties. These compounds have been found to possess moderate activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The mode of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

Anticancer Properties

Recent studies have explored the anticancer potential of similar sulfonamide derivatives. Although specific data on 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is limited, related compounds have demonstrated:

- Inhibition of Cell Proliferation : Compounds within this class have shown the ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Mechanisms : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.

The biological activity of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors for enzymes involved in folate metabolism.

- Receptor Modulation : Some derivatives may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

- Pharmacokinetic Studies :

Q & A

Q. What controls are critical when studying this compound’s interaction with biomolecules?

- Methodological Answer: Include negative controls (e.g., unmodified pyrrolidine) to isolate sulfonyl group effects. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Validate specificity via competitive assays with known inhibitors (e.g., Tosyl-L-lysine chloromethyl ketone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.